

Synthesis and Application of a VHL E3 Ligase Ligand for PROTAC Development

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Compound of Interest		
Compound Name:	E3 ligase Ligand 10	
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and application of a potent von Hippel-Lindau (VHL) E3 ligase ligand, herein referred to as Ligand 10, for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This technology represents a promising therapeutic modality for targeting proteins previously considered "undruggable".[4]

The VHL ligand described is a derivative of the well-characterized VH298 inhibitor, a highly potent binder to the VHL E3 ligase complex.[5] This application note will cover the synthetic protocol for Ligand 10, its incorporation into a PROTAC scaffold with a linker, and quantitative data on the performance of resulting PROTACs.

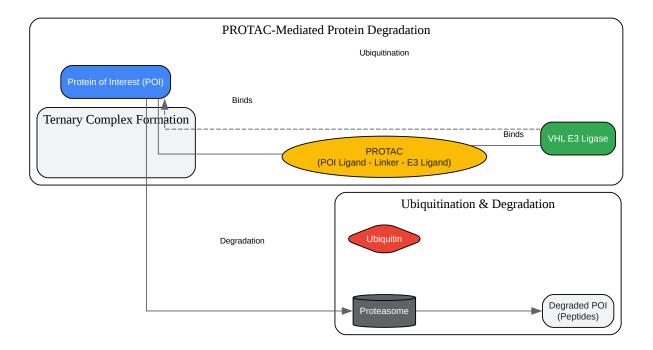
Overview of the VHL-HIF Signaling Pathway and PROTAC Mechanism of Action

The von Hippel-Lindau (VHL) protein is a key component of the VCB (VHL, Elongin C, Elongin B) E3 ubiquitin ligase complex. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF- 1α), leading to its ubiquitination



and proteasomal degradation. Small molecule VHL ligands, such as Ligand 10, mimic the endogenous HIF-1 α binding motif, thereby inhibiting the VHL-HIF-1 α interaction.

In the context of PROTACs, the VHL ligand serves as a "handle" to hijack the VHL E3 ligase. The PROTAC molecule simultaneously binds to both the VHL complex and a protein of interest (POI), bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.



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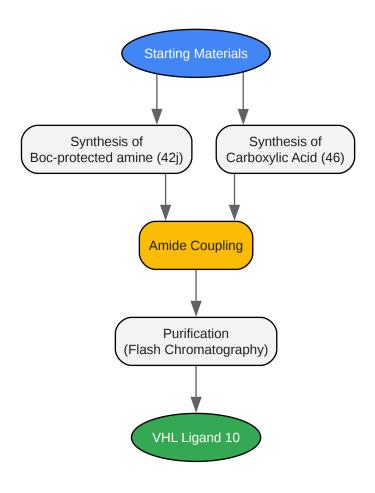
Figure 1: General mechanism of a VHL-recruiting PROTAC.

Synthesis of VHL E3 Ligase Ligand 10

The synthesis of VHL Ligand 10, an analog of VH298, is a multi-step process that involves the preparation of key building blocks followed by their assembly. The following protocol is a



representative synthesis.



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Figure 2: Workflow for the synthesis of VHL Ligand 10.

Experimental Protocol

General Procedure for Amide Coupling to Synthesize VHL Ligand 10:

This protocol is adapted from the synthesis of similar VHL ligands.

- Reactant Preparation: In a round-bottom flask, dissolve Boc-protected amine 42j (1.0 equivalent) and carboxylic acid 46 (1.0 equivalent) in an appropriate anhydrous solvent such as dimethylformamide (DMF).
- Coupling Agent Addition: To the solution, add a peptide coupling reagent such as HATU (1.1 equivalents) and a base, for example, diisopropylethylamine (DIPEA) (2.0 equivalents).



- Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl
 acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and
 brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
 reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the final VHL Ligand 10 as a solid.

Synthesis of a PROTAC using VHL Ligand 10

To generate a PROTAC, VHL Ligand 10 is conjugated to a ligand for a protein of interest (POI) via a chemical linker. A common strategy involves modifying the VHL ligand to introduce a reactive handle, such as a terminal amine or carboxylic acid, for linker attachment. For VHL ligands like VH298 and its analogs, the tert-leucine amide is a common attachment point for the linker.

Experimental Protocol: Linker and PROTAC Synthesis

- Synthesis of Linker-VHL Ligand Conjugate:
 - Synthesize or procure a linker with a terminal carboxylic acid and a protected amine (e.g., Boc-NH-PEG-COOH).
 - Couple the deprotected amine of the VHL ligand (after removal of a protecting group if necessary) with the carboxylic acid of the linker using standard peptide coupling conditions as described above.
- Deprotection of the Linker: Remove the protecting group from the other end of the linker (e.g., Boc deprotection using trifluoroacetic acid).
- Final PROTAC Synthesis: Couple the now free amine of the linker-VHL ligand conjugate with a carboxylic acid-functionalized POI ligand, again using standard peptide coupling conditions.



• Purification: Purify the final PROTAC using reverse-phase high-performance liquid chromatography (HPLC).

Quantitative Data and Performance of VHL-based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Binding Affinity of VHL Ligands

Ligand	Binding Affinity (Kd) to VHL	Method
VH298	80-90 nM	Isothermal Titration Calorimetry
VH032	185 nM	Isothermal Titration Calorimetry

Data sourced from multiple publications.

Table 2: Performance of VHL-based PROTACs



PROTAC	Target Protein	E3 Ligase Ligand	DC50	Dmax	Cell Line
MZ1	BRD4	VH032 derivative	~25 nM	>90%	HeLa
ARV-110	Androgen Receptor	VHL ligand	1 nM	~85%	VCaP
p38α- PROTAC	p38α	VHL ligand	~10-100 nM	>80%	MDA-MB-231
Compound 68	EGFR L858R	VHL ligand	3.3-5.0 nM	Not Reported	HCC-827, H3255

This table presents representative data for VHL-based PROTACs to illustrate typical performance. DC50 and Dmax values can vary depending on the specific PROTAC architecture, linker, and experimental conditions.

Conclusion

The VHL E3 ligase ligand, exemplified here by Ligand 10 (a VH298 analog), is a powerful tool for the development of potent and selective PROTACs. The synthetic protocols provided herein offer a clear pathway for the preparation of this ligand and its incorporation into PROTAC molecules. The quantitative data demonstrate the high degradation efficiency that can be achieved with VHL-based PROTACs. This guide serves as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel therapeutics.

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